L-Lysine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-13C6 is a stable isotope-labeled amino acid where all six carbon atoms in the lysine molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique labeling properties which allow for precise tracking and analysis of metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6 typically involves the incorporation of carbon-13 into the lysine molecule through a series of chemical reactions. One common method is the fermentation of a carbon-13 enriched glucose medium using a lysine-producing strain of bacteria. The bacteria metabolize the glucose and incorporate the carbon-13 into the lysine they produce. The lysine is then extracted and purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the carbon-13 enriched glucose medium is fermented by genetically engineered bacteria. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the lysine is extracted, purified, and crystallized to produce high-purity this compound suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-13C6 can undergo various chemical reactions typical of amino acids, including:
Oxidation: this compound can be oxidized to form lysine derivatives such as α-aminoadipic acid.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: α-Aminoadipic acid, pipecolic acid.
Reduction Products: Lysine alcohols, lysine amines.
Substitution Products: N-acyl lysine, N-alkyl lysine.
Scientific Research Applications
L-Lysine-13C6 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand protein folding, structure, and function.
Medicine: Utilized in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of L-Lysine-13C6 involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various biochemical pathways. This helps in identifying molecular targets and understanding the pathways involved in protein synthesis, degradation, and other metabolic processes.
Comparison with Similar Compounds
L-Lysine-13C6 is unique due to its complete labeling with carbon-13. Similar compounds include:
L-Lysine-15N2: Labeled with nitrogen-15 instead of carbon-13.
This compound,15N2: Labeled with both carbon-13 and nitrogen-15.
L-Arginine-13C6: Another amino acid labeled with carbon-13.
L-Leucine-13C6: Labeled leucine with carbon-13.
Compared to these compounds, this compound offers specific advantages in studies focused on carbon metabolism and protein synthesis due to its complete carbon-13 labeling.
Properties
CAS No. |
55443-57-7 |
---|---|
Molecular Formula |
¹³C₆H₁₀N₂O₂ |
Molecular Weight |
148.11 |
Synonyms |
L-Lysine-1,2,3,4,5,6-13C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.